1-[(3-Methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one
Overview
Description
1-[(3-Methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a piperazin-2-one ring and substituted with a 3-methoxyphenylmethyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Piperazin-2-one Ring: The piperazin-2-one ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thieno[2,3-d]pyrimidine intermediate.
Substitution with 3-Methoxyphenylmethyl Group: The final step involves the substitution of the piperazin-2-one ring with a 3-methoxyphenylmethyl group, typically using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Friedel-Crafts alkylation reagents, nucleophiles, electrophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar thieno[3,2-d]pyrimidine cores but different substituents.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with pyrido[2,3-d]pyrimidine cores, which share some structural similarities.
Thieno[3,4-b]pyridine Derivatives: Compounds with thieno[3,4-b]pyridine cores, which are structurally related.
Uniqueness
1-[(3-Methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one is unique due to its specific combination of a thieno[2,3-d]pyrimidine core, piperazin-2-one ring, and 3-methoxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-14-4-2-3-13(9-14)10-21-6-7-22(11-16(21)23)17-15-5-8-25-18(15)20-12-19-17/h2-5,8-9,12H,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBCNFYJZRIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2=O)C3=C4C=CSC4=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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